5-chloro-N-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the sulfanyl group: This step might involve nucleophilic substitution reactions where a thiol group is introduced.
Formation of the carboxamide group: This can be done through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide: Unique due to its specific substituents and potential biological activities.
Other pyrimidine derivatives: Often studied for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which might confer unique biological activities or chemical reactivity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C19H15Cl2N3OS |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H15Cl2N3OS/c1-12-4-2-3-5-13(12)11-26-19-22-10-16(21)17(24-19)18(25)23-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,23,25) |
InChI Key |
MCCHDCDJZRGJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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